molecular formula C11H15BrO3 B15245599 2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol

2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol

Cat. No.: B15245599
M. Wt: 275.14 g/mol
InChI Key: GGYKKLNUUBDGAD-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol typically involves the bromination of 4-methoxybenzyl alcohol followed by a reaction with propane-1,3-diol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-(2-Hydroxy-4-methoxybenzyl)propane-1,3-diol.

    Oxidation: Formation of 2-(2-Bromo-4-methoxybenzaldehyde)propane-1,3-diol.

    Reduction: Formation of 2-(4-Methoxybenzyl)propane-1,3-diol.

Scientific Research Applications

2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(bromomethyl)propane-1,3-diol: Another brominated diol with similar chemical properties.

    2-Bromo-4-methoxybenzyl alcohol: A precursor in the synthesis of 2-(2-Bromo-4-methoxybenzyl)propane-1,3-diol.

    4-Methoxybenzyl alcohol: A simpler compound lacking the bromine substitution.

Uniqueness

This compound is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

2-[(2-bromo-4-methoxyphenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C11H15BrO3/c1-15-10-3-2-9(11(12)5-10)4-8(6-13)7-14/h2-3,5,8,13-14H,4,6-7H2,1H3

InChI Key

GGYKKLNUUBDGAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(CO)CO)Br

Origin of Product

United States

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